molecular formula C17H23F3N4O2 B12250764 N-[(oxolan-2-yl)methyl]-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide

N-[(oxolan-2-yl)methyl]-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide

Cat. No.: B12250764
M. Wt: 372.4 g/mol
InChI Key: HVLMCPQNXYQDTF-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including an oxolane ring, a trifluoromethyl-substituted pyridine, and a piperazine ring

Properties

Molecular Formula

C17H23F3N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide

InChI

InChI=1S/C17H23F3N4O2/c18-17(19,20)13-3-4-15(21-10-13)24-7-5-23(6-8-24)12-16(25)22-11-14-2-1-9-26-14/h3-4,10,14H,1-2,5-9,11-12H2,(H,22,25)

InChI Key

HVLMCPQNXYQDTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CN2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of oxolane-2-carboxylic acid with a suitable amine to form the oxolane ring. This intermediate is then reacted with 5-(trifluoromethyl)pyridin-2-ylamine under controlled conditions to introduce the trifluoromethyl-pyridine moiety. Finally, the piperazine ring is incorporated through a nucleophilic substitution reaction, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products

Major products formed from these reactions include lactones from oxidation, fluorinated derivatives from reduction, and various substituted piperazines from nucleophilic substitution .

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl-pyridine moiety is known to enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The oxolane ring may contribute to the compound’s overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N-[(oxolan-2-yl)methyl]-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and binding affinity, while the oxolane and piperazine rings contribute to its overall pharmacokinetic profile .

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